molecular formula C22H21N5 B5131264 N-methyl-1-[5-(4-phenylphenyl)-1H-pyrazol-4-yl]-N-(pyrazin-2-ylmethyl)methanamine

N-methyl-1-[5-(4-phenylphenyl)-1H-pyrazol-4-yl]-N-(pyrazin-2-ylmethyl)methanamine

Cat. No.: B5131264
M. Wt: 355.4 g/mol
InChI Key: ROBGWJVLFJTOAG-UHFFFAOYSA-N
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Description

N-methyl-1-[5-(4-phenylphenyl)-1H-pyrazol-4-yl]-N-(pyrazin-2-ylmethyl)methanamine is a complex organic compound that features a pyrazole ring, a phenyl group, and a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[5-(4-phenylphenyl)-1H-pyrazol-4-yl]-N-(pyrazin-2-ylmethyl)methanamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Introduction of the Pyrazine Moiety: The pyrazine moiety can be attached through a nucleophilic substitution reaction.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[5-(4-phenylphenyl)-1H-pyrazol-4-yl]-N-(pyrazin-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-1-[5-(4-phenylphenyl)-1H-pyrazol-4-yl]-N-(pyrazin-2-ylmethyl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-methyl-1-[5-(4-phenylphenyl)-1H-pyrazol-4-yl]-N-(pyrazin-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(pyridin-4-yl)methanamine
  • N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
  • N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine

Uniqueness

N-methyl-1-[5-(4-phenylphenyl)-1H-pyrazol-4-yl]-N-(pyrazin-2-ylmethyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-1-[5-(4-phenylphenyl)-1H-pyrazol-4-yl]-N-(pyrazin-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5/c1-27(16-21-14-23-11-12-24-21)15-20-13-25-26-22(20)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBGWJVLFJTOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(NN=C1)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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